![molecular formula C21H16F5N7O3 B609733 Olinciguat CAS No. 1628732-62-6](/img/structure/B609733.png)
Olinciguat
Overview
Description
Olinciguat is an oral soluble guanylate cyclase (sGC) stimulator . It exhibits diverse pharmacology across preclinical models of cardiovascular, metabolic, renal, and inflammatory diseases . It was in development for sickle cell anemia but its development was discontinued in 2020 .
Synthesis Analysis
The synthesis of Olinciguat involves concentration-dependent stimulation of sGC in purified rat and human enzyme assays and a whole cell assay . The pharmacokinetics of Olinciguat were studied in female and male Sprague Dawley rats .
Molecular Structure Analysis
The molecular formula of Olinciguat is C21H16F5N7O3 . Its exact mass is 509.12 and its molecular weight is 509.400 .
Chemical Reactions Analysis
Olinciguat has been shown to relax human vascular smooth muscle and inhibit vascular smooth muscle proliferation in vitro . These antiproliferative effects were potentiated by the phosphodiesterase 5 inhibitor tadalafil .
Physical And Chemical Properties Analysis
Olinciguat has a molecular formula of C21H16F5N7O3 and a molecular weight of 509.39 . It is a solid substance and is soluble in DMSO .
Scientific Research Applications
- Cardiovascular, Metabolic, Renal, and Inflammatory Disease Applications : Olinciguat exhibits a diverse range of pharmacological effects across several disease models. It is particularly noted for its ability to relax human vascular smooth muscle and inhibit vascular smooth muscle proliferation, suggesting potential benefits in cardiovascular diseases. Moreover, in preclinical models, it demonstrated cardioprotective effects in heart failure, renoprotective effects in diabetic nephropathy, and potential benefits in managing metabolic syndrome. Additionally, it reduced inflammation in a mouse model, indicating its possible use in inflammatory diseases. The drug was found to be orally bioavailable with predominant liver clearance in rats, and it showed a balanced distribution between vascular and extravascular compartments (Zimmer et al., 2020).
Mechanism of Action
Olinciguat works by stimulating soluble guanylate cyclase (sGC) . This enzyme plays a key role in the production of nitric oxide, a free radical that promotes blood flow and is depleted when red blood cell rupture in people with sickle cell disease . Olinciguat primarily targets blood vessels, and organs such as lungs and kidney .
Safety and Hazards
properties
IUPAC Name |
(2R)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F5N7O3/c22-12-4-2-1-3-11(12)9-33-16(14-5-6-36-32-14)7-15(31-33)18-28-8-13(23)17(30-18)29-10-20(35,19(27)34)21(24,25)26/h1-8,35H,9-10H2,(H2,27,34)(H,28,29,30)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQFJNWMWZMXRW-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(=O)N)(C(F)(F)F)O)F)C4=NOC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NC[C@@](C(=O)N)(C(F)(F)F)O)F)C4=NOC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F5N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Olinciguat | |
CAS RN |
1628732-62-6 | |
Record name | Olinciguat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628732626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olinciguat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15238 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OLINCIGUAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD5F4ZXD21 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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